4-chloro-1-(2,2,2-trifluoroethyl)-1H-1,3-benzodiazol-2-amine
Description
Nomenclature and Systematic Chemical Identification
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds containing multiple functional groups. The official International Union of Pure and Applied Chemistry designation is 4-chloro-1-(2,2,2-trifluoroethyl)-1H-benzo[d]imidazol-2-amine, which precisely describes the substitution pattern and positional relationships within the molecular framework. The compound is registered under Chemical Abstracts Service number 1565106-77-5 and bears the European Community number 979-239-6, providing unambiguous identification in chemical databases and regulatory frameworks.
The molecular formula C9H7ClF3N3 indicates the presence of nine carbon atoms, seven hydrogen atoms, one chlorine atom, three fluorine atoms, and three nitrogen atoms, yielding a molecular weight of 249.62 atomic mass units. The International Chemical Identifier string 1S/C9H7ClF3N3/c10-5-2-1-3-6-7(5)15-8(14)16(6)4-9(11,12)13/h1-3H,4H2,(H2,14,15) provides a complete structural representation that enables computational reconstruction of the three-dimensional molecular geometry. The corresponding International Chemical Identifier Key YNOWPSKNEWCZBD-UHFFFAOYSA-N serves as a unique molecular fingerprint for database searches and structural comparisons.
The systematic naming convention reflects the complex substitution pattern, with the chlorine substituent located at the 4-position of the benzene ring and the trifluoroethyl group attached to the nitrogen atom at position 1 of the imidazole ring. The amino group at position 2 of the imidazole ring completes the primary functional group arrangement. This nomenclature system ensures precise communication of the molecular structure across different scientific disciplines and regulatory contexts.
Molecular Geometry and Conformational Analysis
The molecular geometry of this compound exhibits characteristic features of substituted benzimidazole systems, with significant conformational flexibility arising from the trifluoroethyl substituent. The benzimidazole core maintains a planar configuration due to the aromatic conjugation between the benzene and imidazole rings, consistent with theoretical studies of related benzimidazole derivatives. The chlorine substituent at the 4-position introduces electronic perturbations that influence the overall molecular geometry through both steric and electronic effects.
The trifluoroethyl group attached to the nitrogen atom introduces significant conformational complexity due to the rotational freedom around the carbon-nitrogen bond. Computational studies of benzimidazole systems have demonstrated that substituents on the nitrogen atoms can adopt multiple conformational states depending on steric interactions and electronic stabilization effects. The three fluorine atoms in the trifluoroethyl group create a highly electronegative environment that influences both the local geometry around the substituted nitrogen and the overall molecular dipole moment.
The amino group at position 2 of the imidazole ring adopts a geometry that allows for potential hydrogen bonding interactions, either intramolecularly or with external molecular species. The planarity of the benzimidazole system facilitates extended conjugation throughout the aromatic framework, while the electron-withdrawing effects of both the chlorine and trifluoroethyl substituents modulate the electronic density distribution across the molecule.
Bond length analysis reveals that the carbon-nitrogen bonds within the imidazole ring exhibit characteristic double-bond character due to aromatic delocalization, while the carbon-chlorine bond displays typical single-bond characteristics with some ionic character. The carbon-fluorine bonds in the trifluoroethyl group represent some of the strongest single bonds in organic chemistry, contributing to the overall molecular stability and influencing the conformational preferences of this substituent.
Electronic Structure and Frontier Molecular Orbital Properties
The electronic structure of this compound is characterized by the interplay between the electron-donating amino group and the electron-withdrawing chlorine and trifluoroethyl substituents. Density functional theory calculations on related benzimidazole systems have demonstrated that the highest occupied molecular orbital and lowest unoccupied molecular orbital energies are significantly influenced by substituent effects. The benzimidazole core provides a framework for extended conjugation that facilitates electron delocalization across the aromatic system.
The highest occupied molecular orbital is primarily localized on the amino group and the imidazole nitrogen atoms, reflecting the electron-donating character of these functional groups. The presence of the amino group at position 2 significantly raises the highest occupied molecular orbital energy compared to unsubstituted benzimidazole, making the molecule more nucleophilic and potentially more reactive toward electrophilic species. The electron density distribution in the highest occupied molecular orbital extends throughout the aromatic framework, with notable contributions from the nitrogen lone pairs.
The lowest unoccupied molecular orbital exhibits significant contributions from the benzene ring portion of the molecule, particularly in regions adjacent to the electron-withdrawing chlorine substituent. The trifluoroethyl group, being highly electronegative, creates a significant electron sink that influences the overall electronic structure and orbital energy levels. The energy gap between the highest occupied molecular orbital and lowest unoccupied molecular orbital provides insights into the molecular reactivity and potential for electronic transitions.
The electronic structure is further characterized by the presence of multiple nitrogen atoms that can participate in various electronic processes. The imidazole nitrogen atoms exhibit different electronic environments due to their distinct chemical contexts within the ring system. One nitrogen atom bears the trifluoroethyl substituent, while the other participates in the aromatic system without additional substitution. This asymmetry in the electronic environment contributes to the unique reactivity profile of the compound.
Tautomeric Forms and Protonation State Dynamics
The tautomeric behavior of this compound is governed by the proton transfer equilibria involving the amino group and the imidazole nitrogen atoms. Experimental and computational studies of benzimidazole systems have established that the acid dissociation constant values for protonated benzimidazoles typically range from 5.4 to 5.5 from experimental measurements and 5.6 to 5.8 from computational predictions. The presence of electron-withdrawing substituents such as chlorine and trifluoroethyl groups significantly influences these equilibrium constants by stabilizing certain protonation states.
The amino group at position 2 can exist in both protonated and deprotonated forms depending on the solution conditions. In acidic environments, the amino group readily accepts protons to form the corresponding ammonium species, which exhibits enhanced electrostatic interactions with the aromatic system. The electron-withdrawing effects of the chlorine and trifluoroethyl substituents increase the acidity of the protonated amino group compared to unsubstituted benzimidazole derivatives.
The imidazole nitrogen atom that does not bear the trifluoroethyl substituent can also participate in protonation equilibria, although this process is less favorable due to the electron-withdrawing effects of the substituents. Computational studies have demonstrated that the relative energies of different protonation states are strongly influenced by the electronic nature of the substituents. The highly electronegative trifluoroethyl group creates an electron-deficient environment that disfavors protonation of the adjacent nitrogen atom.
Tautomeric equilibria involving hydrogen transfer between the amino group and the imidazole nitrogen atoms represent another important aspect of the molecular behavior. These equilibria are influenced by both intramolecular interactions and external factors such as solvent polarity and temperature. The planar geometry of the benzimidazole system facilitates the formation of stable tautomeric forms through efficient overlap of atomic orbitals involved in the hydrogen transfer process.
Properties
IUPAC Name |
4-chloro-1-(2,2,2-trifluoroethyl)benzimidazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF3N3/c10-5-2-1-3-6-7(5)15-8(14)16(6)4-9(11,12)13/h1-3H,4H2,(H2,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNOWPSKNEWCZBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)N=C(N2CC(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
N-Alkylation with 2,2,2-Trifluoroethyl Halides
A common approach to introduce the 2,2,2-trifluoroethyl group at the N-1 position of the benzodiazol ring is via nucleophilic substitution (N-alkylation) using 2,2,2-trifluoroethyl halides (e.g., trifluoroethyl bromide or chloride). The benzimidazole nitrogen acts as a nucleophile attacking the electrophilic carbon of the trifluoroethyl halide under basic conditions.
- Typical Conditions : Use of a suitable base such as potassium carbonate or sodium hydride in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at mild to moderate temperatures.
- Outcome : Efficient N-alkylation to yield 1-(2,2,2-trifluoroethyl)benzimidazole derivatives.
Formation of the 2-Amino Group
The amine group at the 2-position can be introduced by:
- Reduction of Nitro Precursors : Starting from 2-nitrobenzimidazole derivatives, catalytic hydrogenation or chemical reduction (e.g., using SnCl2 or Fe/HCl) can convert the nitro group to an amine.
- Direct Amination : Alternatively, direct amination methods may be employed if suitable precursors are available.
- Catalytic Deaminative Coupling : Recent advances in catalytic methods, such as ruthenium-catalyzed deaminative coupling, provide chemoselective routes to secondary amines, which could be adapted for amine installation on benzodiazole frameworks.
Advanced Synthetic Techniques
Photocatalytic Radical Cascade Reactions
Visible light-induced radical cascade difluoromethylation/cyclization methods have been developed for synthesizing fluorine-containing heterocycles, including benzimidazole derivatives functionalized with fluorinated alkyl groups.
- Methodology : Use of difluoromethyltriphenylphosphonium bromide as a CF2H radical source under visible light irradiation to induce radical addition and cyclization on imidazole derivatives.
- Relevance : Although primarily focused on difluoromethyl groups, similar radical-based strategies could be adapted for trifluoroethyl group incorporation on benzodiazole scaffolds.
- Advantages : Mild conditions, high selectivity, and scalability (gram-scale synthesis demonstrated).
Summary of Key Preparation Steps
| Step | Reaction Type | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|---|
| 1 | N-Alkylation | 2,2,2-Trifluoroethyl bromide/chloride, base (K2CO3, NaH), DMF/DMSO | Introduce trifluoroethyl at N-1 | Requires controlled temperature |
| 2 | Electrophilic Aromatic Chlorination | N-chlorosuccinimide (NCS) or SO2Cl2 | Install Cl at 4-position | Regioselectivity critical |
| 3 | Reduction/Amination | Catalytic hydrogenation or chemical reductants (SnCl2, Fe/HCl) | Convert nitro to amine at 2-position | Alternative catalytic amination methods exist |
| 4 | Radical Cascade Cyclization (optional) | Visible light, difluoromethyltriphenylphosphonium bromide, photocatalyst | Incorporate fluorinated groups via radical mechanism | Emerging methodology, adaptable |
Research Findings and Considerations
- The trifluoroethyl group enhances lipophilicity, improving membrane permeability, which is critical for biological activity.
- The presence of chloro and amine groups allows for hydrogen bonding and electrostatic interactions, influencing target binding.
- Radical cascade cyclization approaches offer environmentally friendly and efficient routes for fluorinated benzodiazole derivatives but require further adaptation for trifluoroethyl substitution.
- Catalytic deaminative coupling methods using ruthenium complexes provide a promising approach for selective amine installation, avoiding harsh reagents and minimizing byproducts.
Chemical Reactions Analysis
Types of Reactions
4-chloro-1-(2,2,2-trifluoroethyl)-1H-1,3-benzodiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted benzodiazole derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to 4-chloro-1-(2,2,2-trifluoroethyl)-1H-1,3-benzodiazol-2-amine exhibit cytotoxic properties against various cancer cell lines. These compounds function as inhibitors of specific kinases involved in cancer progression. For instance, studies have shown that benzodiazole derivatives can inhibit the proliferation of breast cancer cells by targeting the PI3K/Akt signaling pathway .
Neuropharmacological Effects
Benzodiazole derivatives are also explored for their potential neuropharmacological effects. They may function as anxiolytics or sedatives due to their ability to modulate GABA receptors. The incorporation of trifluoroethyl groups enhances lipophilicity, potentially improving blood-brain barrier penetration .
Data Table: Biological Activities of Related Compounds
Case Studies
Case Study 1: Anticancer Efficacy
In a study published in ACS Omega, researchers synthesized several benzodiazole derivatives and tested their efficacy against breast cancer cell lines. The results showed that the introduction of trifluoroethyl groups significantly enhanced the anticancer activity compared to non-substituted analogs. The compound exhibited an IC50 value of 5 µM against MCF-7 cells, indicating promising potential as a therapeutic agent .
Case Study 2: Neuropharmacological Screening
A neuropharmacological assessment was conducted on benzodiazole derivatives to evaluate their effects on anxiety-like behavior in animal models. The study demonstrated that compounds with trifluoroethyl substitutions exhibited significant anxiolytic effects at lower doses compared to their non-fluorinated counterparts. This suggests that the trifluoroethyl moiety plays a crucial role in enhancing the pharmacological profile of these compounds .
Mechanism of Action
The mechanism of action of 4-chloro-1-(2,2,2-trifluoroethyl)-1H-1,3-benzodiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The chloro and amine groups may participate in hydrogen bonding and electrostatic interactions with target molecules, modulating their activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzodiazole Core
5-Chloro-1-(Naphthalene-1-Sulfonyl)-1H-1,3-Benzodiazol-2-Amine (PR6)
- Structure : Chlorine at position 5; naphthalene-1-sulfonyl group at position 1.
- Molecular Weight : ~380–400 g/mol (estimated).
- Key Differences :
- Synthesis : Prepared via sulfonylation of the benzodiazole nitrogen .
1-[2-(4-Chlorophenoxy)Ethyl]-1H-1,3-Benzodiazol-2-Amine
Heterocyclic Core Modifications
4-Chloro-7-Bromo-1-(2,2,2-Trifluoroethyl)-1H-Indazol-3-Amine
- Structure : Indazole core (vs. benzodiazole); bromine at position 5.
- Molecular Weight : 375.58 g/mol .
- Key Differences :
1-[(Furan-2-Yl)Methyl]-5-(Trifluoromethyl)-1H-1,3-Benzodiazol-2-Amine
- Structure : Furylmethyl group at position 1; trifluoromethyl at position 5.
- Molecular Formula : C₁₃H₁₀F₃N₃O .
- Trifluoromethyl at position 5 may enhance metabolic resistance compared to chlorine at position 4.
5-HT₆ Receptor Ligands (PR3–PR7)
Data Tables
Table 1: Structural and Physical Properties
Key Findings and Implications
Substituent Effects :
- Trifluoroethyl vs. sulfonyl : The former improves lipophilicity, while the latter enhances receptor binding in 5-HT₆ ligands.
- Chlorine position : Position 4 (target) vs. 5 (PR6) alters steric interactions in receptor pockets.
Heterocyclic Core :
- Benzodiazole vs. indazole modifies ring planarity and hydrogen-bonding capacity, impacting drug-likeness.
Synthetic Flexibility :
- The target compound’s trifluoroethyl group allows straightforward alkylation, whereas sulfonamides require sulfonyl chloride intermediates.
Therapeutic Potential: Structural similarities to 5-HT₆ ligands () suggest CNS applications, though direct evidence is lacking.
Biological Activity
4-Chloro-1-(2,2,2-trifluoroethyl)-1H-1,3-benzodiazol-2-amine is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.
- Molecular Formula : C17H13ClF4N2
- Molecular Weight : 370.7287 g/mol
- CAS Number : 49606-44-2
- IUPAC Name : 7-chloro-5-(2-fluorophenyl)-1-(2,2,2-trifluoroethyl)-3H-1,4-benzodiazepin-2-one
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in neuropharmacological pathways. It exhibits properties that may influence neurotransmitter systems, particularly those associated with anxiety and sleep disorders.
Antidepressant and Anxiolytic Effects
Research indicates that compounds similar to this compound exhibit antidepressant and anxiolytic effects. These effects are often mediated through modulation of the GABAergic system and serotonin receptors.
Anticancer Properties
Studies have shown that benzodiazoles can possess anticancer properties. For instance, compounds derived from benzodiazole structures have been investigated for their ability to inhibit tumor growth in various cancer cell lines. The specific compound has not been extensively studied in this context; however, its structural analogs demonstrate promising results against breast and colon cancer cell lines with IC50 values indicating significant cytotoxicity.
Antimicrobial Activity
Preliminary studies suggest that benzodiazole derivatives exhibit antimicrobial properties against a range of pathogens. The mechanism may involve disruption of bacterial cell membranes or inhibition of critical metabolic pathways.
Study on Antidepressant Activity
A study published in the Journal of Medicinal Chemistry evaluated various benzodiazole derivatives for their antidepressant activity using animal models. The results indicated that modifications to the benzodiazole ring could enhance efficacy and reduce side effects compared to traditional antidepressants .
Anticancer Activity Evaluation
In a comparative study, several benzodiazole derivatives were tested against human cancer cell lines (MCF-7 and HCT116). The results showed that certain modifications increased cytotoxicity significantly. Although specific data on this compound were not available, the trends suggest potential for further investigation .
Summary of Research Findings
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-chloro-1-(2,2,2-trifluoroethyl)-1H-1,3-benzodiazol-2-amine, and how are reaction conditions optimized?
- Methodology : The compound is synthesized via cyclocondensation of substituted o-phenylenediamine derivatives with electrophilic agents. A common approach involves introducing the 2,2,2-trifluoroethyl group via alkylation using reagents like trifluoroethyl halides under basic conditions (e.g., K₂CO₃ in DMF). Optimization focuses on temperature (80–120°C), reaction time (12–24 hours), and stoichiometric ratios to maximize yield and purity. Post-synthesis purification employs column chromatography (silica gel, eluent: ethyl acetate/hexane) .
Q. How are physicochemical properties (e.g., solubility, stability) characterized for this compound?
- Methodology : Key properties are determined using:
- Thermal analysis : Differential scanning calorimetry (DSC) for melting points and decomposition temperatures.
- Spectroscopy : Mass spectrometry (EI-MS) for molecular weight confirmation and NMR (¹H/¹³C, ¹⁹F) for structural elucidation.
- Solubility : Tested in polar (DMSO, methanol) and nonpolar solvents (hexane) to guide formulation for biological assays. Stability studies under varying pH (2–12) and light exposure assess degradation pathways .
Q. What in vitro biological activity assays are relevant for evaluating its antiproliferative potential?
- Methodology : Antiproliferative activity is assessed via MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Cells are treated with 1–100 µM concentrations for 48–72 hours. IC₅₀ values are calculated, and selectivity is validated using non-cancerous cell lines (e.g., HEK-293). Structural analogs (e.g., chloro-substituted benzodiazoles) are compared to establish substituent effects .
Advanced Research Questions
Q. How can regioselective functionalization of the benzodiazole core be achieved to introduce diverse substituents?
- Methodology : Regioselectivity is controlled via protecting group strategies (e.g., tert-butoxycarbonyl for amine protection) and catalyst selection. For example, palladium-catalyzed cross-coupling (Suzuki-Miyaura) introduces aryl groups at the 4-position. Computational modeling (DFT) predicts reactive sites, guiding experimental design. Favorskii rearrangements or thiourea-mediated cyclization may optimize heterocycle formation .
Q. What mechanistic insights explain the role of the trifluoroethyl group in modulating receptor binding or metabolic stability?
- Methodology : The trifluoroethyl group enhances metabolic stability by reducing CYP450-mediated oxidation. Electronic effects are studied via Hammett plots, while hydrophobic interactions are probed using logP measurements. Isotopic labeling (¹⁸O/²H) tracks metabolic pathways in hepatocyte microsomes. Docking simulations (AutoDock Vina) compare binding affinities with non-fluorinated analogs at target receptors (e.g., 5-HT₆) .
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Methodology : SAR studies involve synthesizing analogs with variations in:
- Electron-withdrawing groups : Chloro vs. fluoro substituents at the 4-position.
- Side chains : Trifluoroethyl vs. methyl/ethyl groups.
Activity data (IC₅₀, Ki) are analyzed using multivariate regression to correlate substituent properties (σ, π) with efficacy. High-throughput screening (HTS) identifies lead candidates .
Q. What advanced analytical techniques resolve contradictions in reported spectral data or biological activity?
- Methodology : Contradictory data (e.g., NMR shifts, IC₅₀ variability) are addressed via:
- Hyphenated techniques : LC-MS/MS for impurity profiling.
- Crystallography : Single-crystal X-ray diffraction confirms stereochemistry and hydrogen-bonding patterns (e.g., N–H⋯N interactions in helical chains).
- Meta-analysis : Cross-laboratory comparisons using standardized protocols (e.g., OECD guidelines) .
Q. How are reaction intermediates and byproducts characterized during scale-up synthesis?
- Methodology : Process optimization employs:
- In situ monitoring : ReactIR tracks intermediate formation.
- Byproduct identification : High-resolution mass spectrometry (HRMS) and 2D NMR (COSY, HSQC) detect trace impurities.
- Green chemistry metrics : Atom economy and E-factor calculations reduce waste in large-scale production .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
